molecular formula C11H15N2O5+ B073573 Nicotinamide riboside CAS No. 1341-23-7

Nicotinamide riboside

Cat. No. B073573
CAS RN: 1341-23-7
M. Wt: 255.25 g/mol
InChI Key: JLEBZPBDRKPWTD-TURQNECASA-O
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Description

Nicotinamide riboside (NR) is a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+), playing crucial roles in cellular energy metabolism and mitochondrial function. NR has been identified as a potential neuroprotectant and is implicated in various metabolic pathways (Bogan & Brenner, 2008).

Synthesis Analysis

NR can be synthesized through a two-step methodology involving coupling of ethylnicotinate or phenylnicotinate with 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose, leading to various nucleosides that increase NAD+ concentrations in mammalian cells (Yang et al., 2007).

Molecular Structure Analysis

NR's molecular structure is unique due to its role as a NAD+ precursor. Unlike other B3 vitamins, it contributes to NAD+ synthesis without causing flushing or other side effects associated with niacin (nicotinic acid) (Trammell et al., 2016).

Chemical Reactions and Properties

NR undergoes specific chemical reactions, primarily through its conversion to NAD+ in the body. This conversion impacts energy metabolism and may provide neuroprotective effects. NR's unique chemical properties enable it to raise tissue NAD+ levels effectively (Chi & Sauve, 2013).

Physical Properties Analysis

The physical properties of NR include its solubility, stability, and bioavailability. NR is orally bioavailable and can significantly impact NAD+ metabolism in humans and mice. It has unique pharmacokinetics compared to other NAD+ precursors (Trammell et al., 2016).

Scientific Research Applications

Therapeutic Uses and Health Benefits

Nicotinamide riboside (NR) is a well-researched NAD+ precursor with potential health benefits. Studies have shown its effectiveness in treating cardiovascular, neurodegenerative, and metabolic disorders. Its role in elevating NAD+ content in the body is crucial for various metabolic pathways. Research also indicates potential therapeutic uses against infections, including SARS-CoV-2. The bioavailability and safety of NR, alongside its advantages over other NAD+ precursors, are also areas of active research (Mehmel, Jovanović, & Spitz, 2020).

Bioavailability in Humans and Mice

NR demonstrates superior pharmacokinetics compared to other NAD+ precursors, such as nicotinic acid and nicotinamide. Studies have shown dose-dependent increases in the blood NAD+ metabolome in humans following oral administration of NR. This highlights its effective and unique bioavailability in both humans and mice (Trammell et al., 2016).

Cognitive Benefits

NR has been investigated for its role in attenuating age-related cognitive decline, showing promise in various murine models for dementia. Its supplementation can reduce DNA damage, neuroinflammation, and apoptosis while improving hippocampal synaptic plasticity. These cognitive benefits may be partly due to its influence on specific molecular pathways related to neurodegenerative diseases (Braidy & Liu, 2020).

Role in Energy Metabolism and Neuroprotection

As a Vitamin B3 form, NR has unique properties affecting energy metabolism and neuroprotection. It plays a significant role in insulin sensitivity, mitochondrial biogenesis, and enhancing sirtuin functions. Its bioavailability to the brain and protective effects against Alzheimer's disease make it a compound of interest in neuroscientific research (Chi & Sauve, 2013).

Skeletal Muscle and Metabolic Health

In clinical trials, NR has shown varied effects on skeletal muscle and metabolic health. Some studies indicate that NR supplementation does not significantly alter mitochondrial respiration or content in skeletal muscle. However, others suggest that it can augment the NAD+ metabolome in aged human skeletal muscle and induce anti-inflammatory signatures, establishing its potential benefits for muscle health and inflammation (Dollerup et al., 2019; Elhassan et al., 2019).

Transport Mechanisms and Cellular Uptake

The transport of NR into mammalian cells is facilitated by equilibrative nucleoside transporters (ENTs). This process is crucial for NR's metabolic effects and its role in increasing intracellular NAD+ levels, thereby impacting physiological functions weakened by aging or various pathologies (Kropotov et al., 2021).

Impact on Intestinal Health

Research involving animal models has shown that NR supplementation affects intestinal health. It alters brush border membrane functionality, impacts intestinal bacterial populations, and triggers changes in gene expression, suggesting its role in digestive health and the microbiome (Kolba et al., 2022).

Mechanism of Action

Target of Action

Nicotinamide riboside (NR) is a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme that plays important roles in various metabolic pathways . The primary target of NR is the NAD+ biosynthetic pathway, where it is converted into NAD+ .

Mode of Action

NR is efficiently absorbed by cells and converted into NAD+ This allows NR to directly enter the NAD+ biosynthesis pathway, potentially increasing cellular NAD+ levels .

Biochemical Pathways

NR plays a significant role in the NAD+ biosynthetic pathway. All components of vitamin B3, including NR, are precursors to the nicotinamide-derived redox cofactor, NAD+, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These are collectively referred to as NAD(P)(H). The water-soluble components that constitute vitamin B3 are obtained through the diet and/or supplementation .

Pharmacokinetics

NR has demonstrated excellent safety and efficacy profiles and is orally bioavailable in humans . Studies have shown that human blood NAD+ can rise as much as 2.7-fold with a single oral dose of NR . Oral NR elevates mouse hepatic NAD+ with distinct and superior pharmacokinetics to those of nicotinic acid and nicotinamide .

Result of Action

The elevation of NAD+ content in the body through NR supplementation has numerous potential health benefits. NAD+ supports many processes, including converting glucose and other nutrients into energy, repairing damaged DNA, supporting cells’ defense systems, and regulating the sleep/wake cycle . Studies have demonstrated that NR supplementation can enhance mitochondrial function, increase oxidative metabolism, and improve glucose tolerance . These effects may have implications for conditions such as obesity, diabetes, and metabolic syndrome .

Action Environment

The action, efficacy, and stability of NR can be influenced by various environmental factors. For instance, the bioavailability and safety of NR can be affected by factors such as diet, lifestyle, and individual health status . As the prevalence and morbidity of conditions such as cardiovascular, neurodegenerative, and metabolic disorders increase in modern society, the need for a rapid translation of NR to therapeutic use and further establishment of its availability as a nutritional supplement has arisen .

Safety and Hazards

Nicotinamide riboside supplementation has been studied in amounts of 1,000-2,000 mg daily with no harmful effects and few, if any, adverse side effects . Side effects are usually mild and might include nausea, bloating, and skin problems such as itching and sweating .

Future Directions

Further studies are required to determine the efficacy of NAD+ precursors in humans. Further in vivo studies of NAD+ metabolism are required to optimize the effects of NAD+ supplementation . There is also a need for methods of delivering NAD+ precursors to target organs or tissues to increase the outcomes of clinical trials .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1-4,7-9,11,14-16H,5H2,(H-,12,17)/p+1/t7-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEBZPBDRKPWTD-TURQNECASA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N2O5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501010039
Record name Nicotinamide-beta-riboside
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Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nicotinamide riboside
Source Human Metabolome Database (HMDB)
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CAS RN

1341-23-7
Record name Nicotinamide riboside
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Record name Nicotinamide-beta-riboside
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Record name Nicotinamide riboside
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Record name Nicotinamide-beta-riboside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicotinamid Ribosid
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Record name NICOTINAMIDE RIBOSIDE
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Record name Nicotinamide riboside
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URL http://www.hmdb.ca/metabolites/HMDB0000855
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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